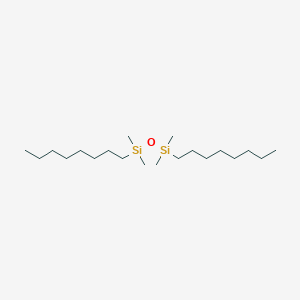
1,3-di-n-octyltetramethyldisiloxane
概要
説明
1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the molecular formula C20H46OSi2 and a molecular weight of 358.75 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methyl groups and one octyl group, connected by an oxygen atom. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-di-n-octyltetramethyldisiloxane can be synthesized through the hydrosilylation reaction of octene with tetramethyldisiloxane. This reaction typically requires a platinum catalyst and is conducted under controlled temperature and pressure conditions . The reaction proceeds as follows:
[ \text{(CH}_3)_2\text{SiH} + \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CH}_3 \rightarrow \text{(CH}_3)_2\text{SiCH}_2\text{CH}(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
1,3-di-n-octyltetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, moderate temperatures (50-100°C).
Oxidation: Hydrogen peroxide or other peroxides, mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents, low temperatures.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
科学的研究の応用
1,3-di-n-octyltetramethyldisiloxane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize functionalized siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
作用機序
The mechanism of action of 1,3-di-n-octyltetramethyldisiloxane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with unsaturated organic compounds, facilitated by a catalyst, to form stable siloxane bonds. This reaction is crucial in the synthesis of various organosilicon compounds and polymers .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: Contains ethoxy groups instead of octyl groups.
Uniqueness
1,3-di-n-octyltetramethyldisiloxane is unique due to its long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments and high stability .
生物活性
1,3-di-n-octyltetramethyldisiloxane (CAS No. 18642-94-9) is a siloxane compound that has garnered attention in various fields, particularly in biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound consists of two octyl groups attached to a siloxane backbone. Its chemical structure allows for significant hydrophobic interactions, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H38O2Si2 |
| Molecular Weight | 374.65 g/mol |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Cellular Mechanisms
- Membrane Interaction : The compound may alter membrane properties, influencing cellular signaling pathways.
- Enzyme Modulation : It has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the biological context.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity :
- Neuroprotective Effects :
- Toxicological Studies :
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZUXBTVQNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















